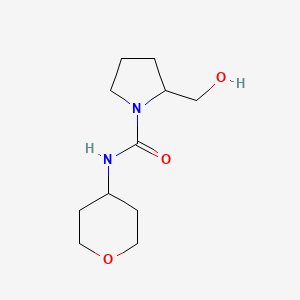

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide

Descripción

2-(Hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide featuring a hydroxymethyl group at the 2-position of the pyrrolidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amide nitrogen. The oxan-4-yl group introduces a saturated oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to purely aromatic substituents.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-8-10-2-1-5-13(10)11(15)12-9-3-6-16-7-4-9/h9-10,14H,1-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNICYHQLOJAAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2CCOCC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other suitable reagents.

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving dihydropyran and suitable nucleophiles.

Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide may have applications in:

Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Material Science: Potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with structurally related pyrrolidine carboxamides from the provided evidence:

Key Observations:

Substituent Impact on Solubility: The oxan-4-yl group in the target compound likely offers better aqueous solubility compared to aromatic substituents (e.g., 4-bromophenyl in 8d) due to its oxygen atom and reduced π-system .

Thermal Stability :

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound is absent, comparisons can be drawn from structurally related molecules:

- Upadacitinib () : A pyrrolidine carboxamide with a trifluoroethyl group and a complex heterocyclic substituent. Its molecular weight (380.4 g/mol) and substituent complexity suggest tailored target binding, possibly for kinase inhibition. The target compound’s oxan-4-yl group may offer similar metabolic stability but with reduced steric bulk .

- N-(6-Chloropyrazin-2-yl) Derivative () : The chloropyrazinyl group may confer DNA-binding or antiviral activity. The target compound’s oxan-4-yl group lacks halogen atoms, which could reduce toxicity but also alter target affinity .

Structural and Computational Insights

- Crystallographic Data : Compounds in were analyzed using SHELX () and WinGX (), highlighting the role of crystallography in confirming pyrrolidine ring conformations and hydrogen-bonding patterns. The oxan-4-yl group’s tetrahedral geometry may favor specific crystal packing .

- Fragment Screening () : The benzodioxin-containing analog (MW 368.4) was studied for oxidoreductase inhibition, suggesting that electron-rich substituents (e.g., oxan-4-yl) could modulate enzyme interactions .

Actividad Biológica

The compound 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including synthesis, mechanisms of action, and applications in various fields, particularly in drug development.

Structure and Characteristics

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an oxan-4-yl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 213.28 g/mol. The presence of both the hydroxymethyl group and the tetrahydropyran ring may confer unique chemical properties that differentiate it from similar compounds.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions from suitable precursors.

- Introduction of Hydroxymethyl Group : Hydroxymethylation using formaldehyde or similar reagents.

- Formation of Tetrahydropyran Ring : Cyclization involving dihydropyran.

- Formation of Carboxamide Group : Amidation reactions with amines and carboxylic acid derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that related compounds exhibit structure-dependent anticancer activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, modifications to the substituents on the pyrrolidine structure significantly influenced cytotoxicity, suggesting that this compound may also have promising anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cancer proliferation or bacterial metabolism. Experimental studies are required to identify these interactions and confirm their therapeutic relevance .

Case Study 1: Anticancer Evaluation

In a comparative study, various pyrrolidine derivatives were tested against A549 cells using an MTT assay to measure cell viability post-treatment. Notably, compounds with specific substitutions showed reduced viability percentages, indicating enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of several derivatives against clinically relevant pathogens. Results showed significant inhibition zones for certain derivatives against methicillin-resistant Staphylococcus aureus, suggesting their potential role as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.